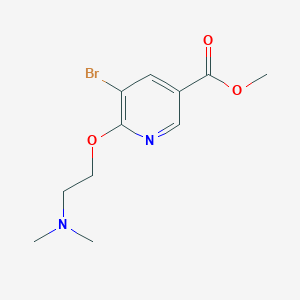
Methyl5-bromo-6-(2-(dimethylamino)ethoxy)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of a bromine atom at the 5th position, a dimethylaminoethoxy group at the 6th position, and a carboxylate ester group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyridine derivative, followed by the introduction of the dimethylaminoethoxy group through nucleophilic substitution. The final step involves esterification to introduce the carboxylate group.
Bromination: The pyridine derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Nucleophilic Substitution: The brominated pyridine is then reacted with 2-(dimethylamino)ethanol in the presence of a base such as potassium carbonate to introduce the dimethylaminoethoxy group.
Esterification: The final step involves the reaction of the intermediate with methanol and a catalyst such as sulfuric acid to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations to improve yield and reduce costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylaminoethoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.
Oxidation: Products may include N-oxides or aldehydes.
Reduction: Products may include amines or alcohols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The dimethylaminoethoxy group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromine atom may participate in halogen bonding. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding affinity in biological systems, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C11H15BrN2O3 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3/c1-14(2)4-5-17-10-9(12)6-8(7-13-10)11(15)16-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
ALMFYLFVBZAQAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=N1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















